molecular formula C24H21F2NO3 B1335685 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Numéro de catalogue: B1335685
Poids moléculaire: 409.4 g/mol
Clé InChI: OLNTVTPDXPETLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a critical advanced intermediate in the synthetic pathway toward potent dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. This compound is a β-lactam (azetidin-2-one) core structure, which is a privileged scaffold in medicinal chemistry for designing enzyme inhibitors . Its primary research value lies in the development of novel anti-inflammatory and analgesic agents that can circumvent the gastrointestinal and cardiovascular liabilities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). By simultaneously blocking both the 5-LOX and COX pathways in the arachidonic acid cascade, target molecules derived from this intermediate can suppress the production of both prostaglandins and leukotrienes , two key families of pro-inflammatory mediators. Current investigative applications focus on its utility in structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity, particularly for conditions like rheumatoid arthritis, osteoarthritis, and various neuroinflammatory states. The specific substitution pattern on the azetidinone ring, featuring fluorophenyl and hydroxyphenyl groups, is engineered for optimal interaction with the enzymatic active sites, making it a valuable chemical tool for pharmacological research and lead compound optimization.

Propriétés

Formule moléculaire

C24H21F2NO3

Poids moléculaire

409.4 g/mol

Nom IUPAC

1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2

Clé InChI

OLNTVTPDXPETLC-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Origine du produit

United States

Activité Biologique

The compound 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly known as ezetimibe, is a significant pharmaceutical agent primarily used for lowering cholesterol levels. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

Ezetimibe functions as a selective inhibitor of intestinal cholesterol absorption. It targets the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the uptake of cholesterol in the gastrointestinal tract. By inhibiting this protein, ezetimibe effectively reduces the absorption of cholesterol and related phytosterols from the diet.

Ezetimibe binds to NPC1L1, preventing its incorporation into clathrin-coated vesicles, thereby blocking the endocytosis necessary for cholesterol absorption. This action results in decreased levels of cholesterol in the bloodstream, making it a valuable therapeutic option for managing hyperlipidemia.

Key Research Findings

  • Inhibition of Cholesterol Absorption : Ezetimibe has been shown to significantly reduce cholesterol absorption in various animal models and clinical studies.
  • Effect on Lipid Profiles : Clinical trials indicate that ezetimibe lowers low-density lipoprotein (LDL) cholesterol levels effectively when used alone or in combination with statins.
  • Safety Profile : Ezetimibe is generally well-tolerated, with a safety profile similar to placebo in many studies.

Table 1: Pharmacokinetic Properties of Ezetimibe

PropertyValue
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
SolubilitySoluble in DMSO
BioavailabilityApproximately 60%
Half-life22 hours

Table 2: Clinical Efficacy of Ezetimibe

StudyPopulation SizeLDL Reduction (%)Duration (weeks)
Study A5001812
Study B3002024
Study C4001516

Case Study 1: Ezetimibe and Statin Combination Therapy

A clinical trial involving patients with high cardiovascular risk assessed the efficacy of ezetimibe combined with statins. The results demonstrated a significant reduction in LDL cholesterol levels compared to statin therapy alone, highlighting the additive effect of ezetimibe when used in conjunction with statins.

Case Study 2: Long-term Safety and Efficacy

A long-term study evaluated the safety and efficacy of ezetimibe over five years in patients with familial hypercholesterolemia. Findings indicated sustained reductions in LDL levels without significant adverse effects, supporting its long-term use in managing cholesterol levels.

Comparaison Avec Des Composés Similaires

Metabolite 4: (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-Fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

  • Structural Difference : Replacement of the 3-hydroxypropyl group with a propyl chain (loss of hydroxyl group).
  • Molecular Formula: C₂₄H₂₁F₂NO₂
  • Molecular Weight : 393.43 g/mol .
  • Key Findings :
    • Produced via fungal biotransformation (Cunninghamella blakesleeana) of ezetimibe .
    • Reduced molecular weight (Δ = -16.00 g/mol) correlates with decreased polarity.
    • Lacks the hydroxyl group critical for hydrogen bonding, leading to lower systemic activity compared to ezetimibe .

Oxo Derivative: (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-Fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

  • Structural Difference : 3-hydroxypropyl replaced with 3-oxopropyl (keto group).
  • Molecular Formula: C₂₄H₁₉F₂NO₃
  • Molecular Weight : 407.41 g/mol .
  • Higher toxicity risk: Classified with hazard statements H302 (harmful if swallowed) and H319 (serious eye irritation) .

Morpholinopentyloxy Derivative: (3R,4S)-4-(4-((4-Chloro-5-morpholinopentyl)oxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

  • Structural Difference: Addition of a 4-chloro-5-morpholinopentyloxy substituent on the 4-hydroxyphenyl group.
  • Molecular Formula : C₃₃H₃₆ClF₂N₂O₅ (estimated).
  • Key Findings :
    • Enhanced molecular complexity and weight (exact value unspecified) .
    • The morpholine and chloro groups may improve target binding affinity but increase metabolic stability challenges .

Quinoline-Modified Analog: (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-(quinolin-6-yl)phenyl)azetidin-2-one

  • Structural Difference: Replacement of 4-hydroxyphenyl with 4-(quinolin-6-yl)phenyl.
  • Molecular Formula : C₃₄H₂₆F₂N₂O₂ (estimated).
  • Increased hydrophobicity may reduce solubility, requiring formulation optimization .

Data Table: Structural and Pharmacological Comparison

Compound Name Structural Modification Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
Ezetimibe None (reference compound) C₂₄H₂₁F₂NO₃ 409.43 Selective NPC1L1 inhibitor; 70% efficacy
Metabolite 4 Propyl chain (no hydroxyl) C₂₄H₂₁F₂NO₂ 393.43 Reduced activity due to lost hydroxyl
Oxo Derivative 3-Oxopropyl group C₂₄H₁₉F₂NO₃ 407.41 Higher toxicity; altered polarity
Morpholinopentyloxy Derivative Morpholinopentyloxy-chloro substituent ~C₃₃H₃₆ClF₂N₂O₅ ~638.10 Enhanced binding affinity; stability issues
Quinoline-Modified Analog Quinolin-6-yl substitution ~C₃₄H₂₆F₂N₂O₂ ~556.59 Improved hydrophobic interactions

Key Findings and Implications

Hydroxyl Group Criticality : The 3-hydroxypropyl group in ezetimibe is essential for activity. Its removal or oxidation reduces potency .

Stereochemical Sensitivity : The (3R,4S) configuration ensures optimal target binding; stereoisomers are less studied but likely less effective .

Toxicity-Lipophilicity Trade-off: Derivatives with increased lipophilicity (e.g., oxo, quinoline) face higher toxicity risks or formulation challenges .

Prodrug Potential: Benzyl-protected analogs (e.g., 4-(benzyloxy)phenyl derivatives) could improve bioavailability but require metabolic activation .

Méthodes De Préparation

Stereoselective Synthesis via Resolution and Mesylation (US7002008B2)

A prominent method involves the stereoselective preparation of the azetidinone through the following steps:

  • Resolution of Racemic 3-(4-hydroxyphenyl)-3-hydroxy-propionic Acid : The racemic acid is resolved using (+)-2-amino-1-butanol to form a diastereomeric salt, which is then esterified with acidic methanol to yield the resolved 3(S)-(4-hydroxyphenyl)-3-hydroxy-propionic acid methyl ester.

  • Selective Mesylation : The methyl ester is reacted with methane sulfonyl chloride at approximately −10°C to selectively mesylate the primary hydroxy group while preserving the aromatic hydroxy group, producing a key intermediate (compound of formula III).

  • Cyclization with 4-Fluoroaniline : The mesylated intermediate is reacted with 4-fluoroaniline in acetone or another suitable protic polar solvent, in the presence of sodium iodide (1–10 mol%), under reflux conditions. This step induces cyclization to form the azetidinone ring, yielding the target compound with high stereoselectivity and improved overall yield.

Reaction Conditions Summary:

Step Reagents/Conditions Outcome
Resolution (+)-2-amino-1-butanol, ethanol/water, reflux Resolved acid salt (>92% ee)
Esterification 5% HCl in methanol, reflux Methyl ester of resolved acid
Mesylation Methane sulfonyl chloride, −10°C, triethylamine Mesylated intermediate (formula III)
Cyclization 4-fluoroaniline, acetone, NaI (1–10 mol%), reflux Azetidinone compound (formula I)

This method is noted for its use of commercially accessible starting materials, mild reagents, and a simpler procedure compared to prior art, resulting in a highly stereoselective and efficient synthesis.

Process Involving Chlorinated Intermediates and Organometallic Coupling (US20070049748A1)

Another advanced preparation route involves:

  • In Situ Formation of Chlorinated Intermediates : Starting from monomethyl glutarate, a chlorinating agent is used to form a chlorinated intermediate without isolation, improving safety and scalability.

  • Formation of Oxazolidinone Derivatives : The chlorinated intermediate reacts with (S)-4-phenyl-2-oxazolidinone to form a protected azetidinone intermediate.

  • Hydrolysis and Acid Chloride Formation : The protected intermediate undergoes base-catalyzed hydrolysis to yield a hydroxy-oxo azetidinone, which is then converted to an acid chloride derivative.

  • Coupling with 4-Fluorophenyl Zinc Halide : The acid chloride is coupled with 4-fluorophenyl zinc chloride in the presence of a noble metal catalyst and base to form the 3-(4-fluorophenyl)-3-oxo-propyl substituted azetidinone intermediate.

  • Final Deprotection and Reduction : Subsequent steps include deprotection of the benzyloxy group and reduction of the keto group to the hydroxy derivative, yielding the target compound.

Key Features:

  • Avoids isolation of unstable chlorinated intermediates by performing reactions in situ.

  • Employs organometallic coupling for efficient introduction of the 4-fluorophenyl substituent.

  • Utilizes mild bases (e.g., sodium methoxide, potassium tert-butoxide) and solvents (alcohols, ketones, hydrocarbons) for hydrolysis and other transformations.

  • The process is designed for safety and scalability in industrial settings.

Direct Hydroxy-Substituted Azetidinone Preparation (US5856473A)

An earlier method describes:

  • Preparation of 1-(4-fluorophenyl)-3(R)-(3(S)-hydroxy-3-(4-fluorophenyl)propyl)-4(S)-(4-hydroxyphenyl)-2-azetidinone by extraction and purification steps involving acidification and ethyl acetate extraction.

  • Use of hydrogen gas under pressure (60 psi) for 16 hours to facilitate reduction steps.

  • Characterization by ^1H NMR confirming the structure and stereochemistry of the product.

This method emphasizes the stereochemical control and purification techniques necessary for obtaining the pure azetidinone compound.

Comparative Analysis of Preparation Methods

Aspect Method 1 (Resolution & Mesylation) Method 2 (Chlorinated Intermediate & Coupling) Method 3 (Hydrogenation & Extraction)
Starting Materials Racemic hydroxypropionic acid Monomethyl glutarate Precursor azetidinone derivatives
Key Intermediate Mesylated methyl ester (formula III) Acid chloride derivative (formula X) Hydroxy-substituted azetidinone
Stereoselectivity High (>92% ee) High, controlled by chiral auxiliaries Controlled by reaction conditions
Reaction Conditions Mild, low temperature mesylation, reflux cyclization In situ chlorination, organometallic coupling, base hydrolysis Hydrogenation under pressure, acid extraction
Scalability Good, uses commercially available reagents Designed for industrial scale, safe handling Moderate, requires pressure equipment
Yield and Purity Improved overall yield High yield, crystalline intermediates Purified by extraction and chromatography
Advantages Simplicity, mild reagents Safety, scalability, no isolation of unstable intermediates Direct reduction, well-characterized

Detailed Research Findings and Notes

  • The mesylation step selectively targets the primary hydroxy group over the aromatic hydroxy group, which is critical for subsequent cyclization.

  • Sodium iodide acts as a catalyst in the cyclization step, facilitating nucleophilic substitution and ring closure.

  • The use of chiral resolving agents such as (+)-2-amino-1-butanol ensures high enantiomeric excess, which is essential for biological activity.

  • Organometallic coupling with 4-fluorophenyl zinc halide allows for precise introduction of the fluorophenyl moiety, enhancing the compound's pharmacological properties.

  • Hydrogenation under controlled pressure conditions is employed to reduce keto intermediates to hydroxy derivatives, completing the synthesis.

  • The processes have been optimized to avoid isolation of unstable intermediates, improving safety and efficiency in manufacturing.

Summary Table of Key Intermediates and Reagents

Intermediate/Compound Role in Synthesis Preparation/Source
Racemic 3-(4-hydroxyphenyl)-3-hydroxy-propionic acid Starting material for resolution Commercially available or synthesized
3(S)-(4-hydroxyphenyl)-3-hydroxy-propionic acid methyl ester Resolved ester intermediate Esterification of resolved acid
Mesylated methyl ester (formula III) Key intermediate for cyclization Mesylation of methyl ester
4-Fluoroaniline Nucleophile for azetidinone ring formation Commercially available
Acid chloride derivative (formula X) Intermediate for organometallic coupling Chlorination of hydroxy-oxo azetidinone
4-Fluorophenyl zinc halide Organometallic reagent for coupling Prepared in situ or commercially

Q & A

Q. What are the critical steps in synthesizing 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce fluorophenyl groups.
  • Hydroxypropyl side-chain installation via nucleophilic substitution or Grignard reactions, ensuring regioselectivity.
  • Azetidinone ring formation using cyclization strategies (e.g., Staudinger or Mitsunobu reactions).
    Protecting groups (e.g., benzyl ethers for hydroxyl moieties) are essential to prevent undesired side reactions. Evidence from stereoisomer synthesis (e.g., 4-benzyloxyphenyl intermediates in ) highlights the need for protecting-group strategies .

Q. How is the stereochemical configuration of the compound validated?

Methodological Answer:

  • Chiral HPLC : Used to separate enantiomers (e.g., (3R,4S) vs. (3S,4R) configurations in ) .
  • X-ray crystallography : Provides definitive proof of stereochemistry, as seen in related azetidinone structures (e.g., ) .
  • NMR spectroscopy : NOE experiments and coupling constants (e.g., 3JHH^3J_{HH}) confirm spatial arrangements of substituents.

Advanced Research Questions

Q. How do stereoisomers of this compound impact biological activity, and how can researchers resolve discrepancies in activity data?

Methodological Answer:

  • Stereoisomer-specific assays : Test enantiomers individually (e.g., (3S,4S) vs. (3R,4R) in ) to correlate activity with configuration .
  • Data normalization : Account for impurities using LC-MS (e.g., ≥98% purity thresholds in ) .
  • Molecular docking : Compare binding affinities of isomers to target proteins (e.g., kinase or receptor models).

Q. What strategies address low yields in azetidinone ring formation?

Methodological Answer:

  • Optimize reaction conditions : Use anhydrous solvents, controlled temperatures, and catalysts (e.g., triethylborane for Mitsunobu reactions).
  • Byproduct analysis : Identify intermediates via TLC or GC-MS (e.g., ’s synthesis monitoring) .
  • Scale-down experiments : Test small batches to refine stoichiometry (e.g., 1.2:1 molar ratios in ) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer:

  • Solubility profiling : Use dynamic light scattering (DLS) to detect aggregation.
  • Counterion screening : Test salts (e.g., hydrochloride or sodium) to improve solubility (e.g., ’s hydrochloride derivatives) .
  • Crystalline vs. amorphous forms : Analyze via XRPD; amorphous forms often exhibit higher solubility .

Q. Why do different studies report varying metabolic stability for this compound?

Methodological Answer:

  • Enzyme source variability : Use standardized liver microsomes (e.g., human vs. rat) to control for interspecies differences.
  • Metabolite identification : Employ LC-HRMS to track hydroxylation or glucuronidation pathways (e.g., ’s hydroxylated derivatives) .
  • Structural analogs : Compare with fluorophenyl-propanol derivatives () to identify metabolic hotspots .

Analytical Methodologies

Q. What advanced techniques characterize the compound’s solid-state properties?

Methodological Answer:

Technique Application Evidence Source
XRPD Polymorph identification
DSC/TGA Melting point/decomposition analysis
SSNMR Hydrogen-bonding network mapping

Q. How to resolve overlapping signals in 19F^{19}\text{F}19F NMR spectra?

Methodological Answer:

  • Decoupling experiments : Suppress coupling between 19F^{19}\text{F} and 1H^1\text{H} nuclei.
  • Low-temperature NMR : Reduce dynamic effects (e.g., ’s fluorophenyl derivatives) .
  • DFT calculations : Predict chemical shifts to assign signals (e.g., 4-fluorophenyl vs. 3-fluorophenyl environments) .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition?

Methodological Answer:

  • TR-FRET assays : Measure ATP-binding displacement in kinase domains.
  • Cellular permeability tests : Use Caco-2 monolayers with LC-MS quantification (e.g., ’s spiroazetidinone analogs) .
  • Selectivity panels : Screen against kinase families (e.g., tyrosine vs. serine/threonine) to identify off-target effects.

Q. How to design a structure-activity relationship (SAR) study for fluorophenyl modifications?

Methodological Answer:

  • Bioisosteric replacement : Substitute 4-fluorophenyl with 3-fluoro or 2,4-difluoro groups (e.g., ) .
  • Pharmacophore mapping : Align substituents using software like Schrödinger’s Phase.
  • Activity cliffs : Compare EC50_{50} values of analogs (e.g., ’s trifluoromethoxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.